ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate
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Overview
Description
Ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate is a complex organic compound that features a unique combination of furan, chromeno, pyrrol, and benzothiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsThe final step often involves the formation of the benzothiazole ring and esterification to yield the ethyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as crystallization, distillation, and chromatography to ensure the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and chromeno moieties can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the furan and chromeno rings, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials with unique properties, such as conductive polymers and organic semiconductors
Mechanism of Action
The mechanism of action of ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cancer cell proliferation or interact with microbial enzymes to exert antimicrobial effects .
Comparison with Similar Compounds
Ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate can be compared with other similar compounds, such as:
Indole Derivatives: These compounds also feature heterocyclic structures and have shown diverse biological activities, including anticancer and antimicrobial properties.
Pyrrolopyrazine Derivatives: These compounds contain pyrrole and pyrazine rings and exhibit various biological activities, such as antimicrobial and anti-inflammatory effects.
The uniqueness of this compound lies in its combination of multiple heterocyclic moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C25H16N2O6S |
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Molecular Weight |
472.5 g/mol |
IUPAC Name |
ethyl 2-[1-(furan-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-1,3-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C25H16N2O6S/c1-2-31-24(30)13-9-10-15-18(12-13)34-25(26-15)27-20(17-8-5-11-32-17)19-21(28)14-6-3-4-7-16(14)33-22(19)23(27)29/h3-12,20H,2H2,1H3 |
InChI Key |
HXZNJGYDFDUCHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N3C(C4=C(C3=O)OC5=CC=CC=C5C4=O)C6=CC=CO6 |
Origin of Product |
United States |
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